molecular formula C10H16Si B6162148 [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane CAS No. 17873-33-5

[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane

Cat. No. B6162148
CAS RN: 17873-33-5
M. Wt: 164.3
InChI Key:
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Description

2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane, commonly referred to as 2-CETMS, is an organosilicon compound that has been widely used in various scientific research applications. It is a versatile compound that can be used in a variety of reactions and can be used as a reagent for various organic and inorganic syntheses. The compound is relatively stable and can be stored for long periods of time without any significant degradation. 2-CETMS is a useful reagent for organic and inorganic syntheses and has been used in a variety of scientific research applications.

Scientific Research Applications

2-CETMS has been used in a variety of scientific research applications. It has been used as a reagent in various organic and inorganic syntheses, including the synthesis of various organosilicon compounds. It has also been used as a reagent in the synthesis of various metal-organic frameworks. Additionally, it has been used as a reagent in the synthesis of various polysilanes.

Mechanism of Action

2-CETMS is an organosilicon compound that is used as a reagent in various organic and inorganic syntheses. The mechanism of action of 2-CETMS is not fully understood, however, it is believed that the compound acts as an intermediate in the reaction. It is believed that the compound reacts with the substrate and forms a new bond between the two molecules. This new bond is then broken down to form the desired product.
Biochemical and Physiological Effects
2-CETMS is a relatively stable compound and is not expected to have any significant biochemical or physiological effects. The compound is not known to be toxic and is not expected to cause any adverse reactions.

Advantages and Limitations for Lab Experiments

2-CETMS is a useful reagent for a variety of organic and inorganic syntheses. The compound is relatively stable and can be stored for long periods of time without any significant degradation. Additionally, the compound can be used in a variety of reactions and can be used as a reagent for various organic and inorganic syntheses. The compound is also relatively easy to handle and can be used in a variety of laboratory experiments.
However, the compound is not without its limitations. The compound is not soluble in water and must be handled with care to avoid contamination. Additionally, the compound is not very reactive and can be difficult to use in some reactions.

Future Directions

2-CETMS has a variety of potential applications and future directions. The compound could be used in the development of new organosilicon compounds. Additionally, the compound could be used in the synthesis of various polysilanes. The compound could also be used in the synthesis of various metal-organic frameworks. Additionally, the compound could be used in the development of new catalysts for organic and inorganic syntheses. Finally, the compound could be used in the development of new drugs and pharmaceuticals.

Synthesis Methods

2-CETMS can be synthesized by a variety of methods. The most common method is the reaction of trimethylsilane and cyclopent-1-en-1-ylacetylene in the presence of a base such as potassium tert-butoxide. This reaction is carried out in an inert atmosphere such as argon or nitrogen. The reaction is generally carried out at room temperature and the product is obtained in high yields. Other methods of synthesis include the reaction of trimethylsilane and cyclopent-1-en-1-ylacetylene in the presence of a Lewis acid such as boron trifluoride or aluminum chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane involves the reaction of trimethylsilylacetylene with cyclopentadiene in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Trimethylsilylacetylene", "Cyclopentadiene", "Lewis acid catalyst" ], "Reaction": [ "Add cyclopentadiene to a solution of trimethylsilylacetylene in anhydrous diethyl ether", "Add a Lewis acid catalyst, such as boron trifluoride etherate, to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] }

CAS RN

17873-33-5

Molecular Formula

C10H16Si

Molecular Weight

164.3

Purity

95

Origin of Product

United States

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